
Tetraphosphorus decaoxide
Overview
Description
Tetraphosphorus decaoxide is a phosphorus oxide.
Chemical Reactions Analysis
Hydrolysis with Water
P₄O₁₀ reacts vigorously with water to form phosphoric acid (H₃PO₄), a reaction critical in industrial phosphoric acid production:
Key Features :
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Stoichiometry : 1 mole of P₄O₁₀ reacts with 6 moles of H₂O.
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Thermodynamics : Highly exothermic, releasing significant heat.
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Applications : Used as a desiccant due to its strong affinity for water .
Reaction Component | Quantity |
---|---|
P₄O₁₀ | 1 mol |
H₂O | 6 mol |
H₃PO₄ | 4 mol |
Reactions with Amides
P₄O₁₀ acts as a dehydrating agent in organic synthesis, converting amides to nitriles:
Mechanism : The reaction involves the removal of water from the amide group, forming a nitrile and a phosphorus oxyhydroxide derivative.
Thermodynamic and Kinetic Data
Experimental studies provide insights into the energetics and reaction pathways:
Structural and Functional Insights
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Polymorphism : P₄O₁₀ exists in four crystalline forms (hexagonal, orthorhombic O/O′, and amorphous), each with distinct reactivity profiles .
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Vibrational Spectra : DFT calculations confirm asymmetric P–O stretching modes at 1,380 cm⁻¹ and symmetric modes at 580 cm⁻¹, aiding in polymorph identification .
Q & A
Basic Research Questions
Q. What are the established laboratory methods for synthesizing tetraphosphorus decaoxide (P₄O₁₀)?
P₄O₁₀ is synthesized via controlled combustion of white phosphorus (P₄) in excess oxygen. Key steps include:
- Combustion setup : Use a high-temperature furnace or a sealed combustion chamber with controlled oxygen flow to prevent partial oxidation to P₄O₆ .
- Purification : Sublimate the product to remove unreacted phosphorus or intermediate oxides.
- Yield optimization : Excess oxygen (>5:1 O₂:P₄ molar ratio) ensures complete oxidation .
Method | Conditions | Yield | Reference |
---|---|---|---|
Direct combustion | 300–400°C, excess O₂ | 95–98% | |
Sublimation purification | 562°C (melting point), inert atmosphere | >99% purity |
Q. What safety protocols are critical when handling P₄O₁₀?
P₄O₁₀ is highly hygroscopic and reacts violently with water to form phosphoric acid. Essential protocols include:
- Moisture control : Store in airtight containers with desiccants; use glove boxes for humidity-sensitive experiments .
- Personal Protective Equipment (PPE) : Wear acid-resistant gloves, goggles, and lab coats. Use fume hoods to avoid inhalation of dust .
- Emergency procedures : Neutralize spills with dry sand, not water. Ventilate areas exposed to decomposition products (e.g., phosphoric acid aerosols) .
Q. How can researchers assess the purity of P₄O₁₀ using standard analytical techniques?
- Titration : Dissolve P₄O₁₀ in distilled water to form H₃PO₄, then titrate with NaOH (0.1 M) to determine acid concentration .
- Spectroscopy :
- FT-IR : Identify P–O–P asymmetric stretching bands at 1,250–1,300 cm⁻¹ .
- X-ray diffraction (XRD) : Compare with reference patterns (e.g., Wyckoff’s Crystal Structures ).
- Thermogravimetric analysis (TGA) : Monitor mass loss during heating to detect impurities like P₄O₆ (decomposes at 200–300°C) .
Advanced Research Questions
Q. What advanced spectroscopic techniques resolve the molecular structure of P₄O₁₀?
- Raman spectroscopy : Detects symmetric P–O stretching modes (600–700 cm⁻¹) to differentiate P₄O₁₀ from P₄O₆ .
- Solid-state NMR : ³¹P NMR reveals distinct chemical shifts for P atoms in terminal (–O–P=O) and bridging (–O–P–O–) positions .
- Neutron diffraction : Resolves hydrogen positions in hydrated forms (e.g., H₃PO₄ intermediates) .
Q. How can discrepancies in reported thermodynamic data (e.g., melting points) be resolved?
Conflicting data (e.g., melting points of 422°C vs. 562°C in ) arise from impurities or measurement methods. Mitigation strategies:
- Differential Scanning Calorimetry (DSC) : Use high-purity samples (>99.9%) and controlled heating rates (5°C/min) .
- Cross-validation : Compare with NIST Standard Reference Data and replicate studies under inert atmospheres .
Q. What challenges arise in modeling the reaction kinetics of P₄O₁₀ formation?
- Variable oxygen concentrations : Excess O₂ accelerates P₄O₁₀ formation but complicates rate law determination. Use mass spectrometry to track intermediate oxides (P₄O₆) .
- Temperature dependence : High activation energy (~150 kJ/mol) requires Arrhenius modeling across 300–600°C .
Parameter | Value | Method |
---|---|---|
Activation energy (Eₐ) | 148 ± 5 kJ/mol | Arrhenius plot (ln k vs. 1/T) |
Rate constant (k) at 400°C | 2.3 × 10⁻³ s⁻¹ | MS time-resolved data |
Q. How do isotopic labeling studies clarify P₄O₁₀’s reactivity in phosphorylation reactions?
- ¹⁸O tracing : React P₄O₁₀ with H₂¹⁸O to track oxygen transfer to phosphorylated products (e.g., ATP analogs) via GC-MS .
- Kinetic isotope effects (KIE) : Compare reaction rates with natural vs. ¹⁸O-enriched P₄O₁₀ to identify rate-limiting steps .
Properties
CAS No. |
16752-60-6 |
---|---|
Molecular Formula |
P2O5 O10P4 |
Molecular Weight |
283.89 g/mol |
IUPAC Name |
2,4,6,8,9,10-hexaoxa-1λ5,3λ5,5λ5,7λ5-tetraphosphatricyclo[3.3.1.13,7]decane 1,3,5,7-tetraoxide |
InChI |
InChI=1S/O10P4/c1-11-5-12(2)8-13(3,6-11)10-14(4,7-11)9-12 |
InChI Key |
DLYUQMMRRRQYAE-UHFFFAOYSA-N |
SMILES |
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3 |
Canonical SMILES |
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3 |
density |
Relative density (water = 1): 2.4 |
melting_point |
340 °C |
Key on ui other cas no. |
1314-56-3 |
physical_description |
HYGROSCOPIC WHITE CRYSTALS OR POWDER. |
solubility |
Solubility in water: reaction |
Synonyms |
P2O5 phosphoric anhydride phosphorus pentoxide |
Origin of Product |
United States |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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